Carperitide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

卡泊替肽通过与血管平滑肌和内皮细胞上的鸟苷酸环化酶-A 受体结合来发挥作用。 这种结合会增加细胞内环状鸟苷一磷酸 (cGMP) 水平,导致平滑肌松弛,血管扩张,并增加利尿和利钠 。 该化合物还会抑制肾素-血管紧张素-醛固酮系统 (RAAS),降低血压和心脏负荷 .

生化分析

Biochemical Properties

Carperitide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the natriuretic peptide receptor-A, which is a guanylate cyclase receptor. This binding leads to the conversion of guanosine triphosphate to cyclic guanosine monophosphate, a secondary messenger that mediates the biological effects of this compound. The interaction with this receptor results in vasodilation, natriuresis, and diuresis. Additionally, this compound interacts with the renin-angiotensin-aldosterone system, reducing its activity and thereby contributing to its antihypertensive effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cardiomyocytes, it promotes vasodilation and reduces myocardial contractile dysfunction. It also influences cell signaling pathways by increasing cyclic guanosine monophosphate levels, which in turn activates protein kinase G. This activation leads to the phosphorylation of various target proteins, resulting in vasodilation and reduced cardiac workload. This compound also affects gene expression by modulating the activity of transcription factors involved in cardiovascular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the natriuretic peptide receptor-A on the cell surface. This binding activates the receptor’s intrinsic guanylate cyclase activity, leading to an increase in cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate activates protein kinase G, which phosphorylates various target proteins involved in vasodilation, natriuresis, and diuresis. Additionally, this compound inhibits the renin-angiotensin-aldosterone system, further contributing to its antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its biological activity for extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound results in immediate vasodilation and diuresis, while long-term exposure can lead to sustained reductions in blood pressure and improved cardiac function. Studies have shown that this compound remains effective in reducing myocardial infarct size and improving cardiac function even after prolonged administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild diuresis and natriuresis, while higher doses result in more pronounced effects. In canine models, a minimum dose of 0.1 micrograms per kilogram per minute is required to achieve maximal vasodilation. At very high doses, this compound can cause hypotension and renal dysfunction. These threshold effects highlight the importance of careful dosage management to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the natriuretic peptide receptor-A. Upon binding to this receptor, this compound activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate. This secondary messenger then activates protein kinase G, which regulates various metabolic processes, including ion channel activity, protein phosphorylation, and gene expression. This compound also interacts with enzymes involved in the renin-angiotensin-aldosterone system, reducing their activity and contributing to its antihypertensive effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the natriuretic peptide receptor-A. Upon binding to this receptor, this compound is internalized and distributed to various cellular compartments. It is primarily localized in the cardiovascular system, where it exerts its vasodilatory and diuretic effects. This compound is also distributed to the kidneys, where it promotes natriuresis and diuresis by increasing cyclic guanosine monophosphate levels .

Subcellular Localization

The subcellular localization of this compound is primarily in the plasma membrane, where it binds to the natriuretic peptide receptor-A. This receptor-mediated localization is crucial for its biological activity, as it allows this compound to activate guanylate cyclase and increase cyclic guanosine monophosphate levels. Additionally, this compound may be localized in other cellular compartments, such as the cytoplasm, where it can interact with various signaling molecules and enzymes involved in cardiovascular homeostasis .

准备方法

合成路线和反应条件

卡泊替肽采用固相肽合成 (SPPS) 方法合成。 一种常见的方法涉及 Fmoc (9-芴甲氧羰基) 路线,其中肽在固体树脂上逐级组装 。该过程包括:

偶联: 每个氨基酸依次添加到树脂上生长的肽链中。

脱保护: 去除 Fmoc 基团,使下一个氨基酸能够偶联。

裂解: 将完成的肽从树脂上裂解并纯化.

工业生产方法

对于大规模生产,Fmoc 路线因其效率高、产率高而被采用。该方法包括:

片段合成: 同时合成多个肽片段。

组合: 将片段组合形成全长肽。

化学反应分析

反应类型

卡泊替肽会发生几种类型的化学反应,包括:

氧化: 半胱氨酸残基之间形成二硫键。

还原: 断裂二硫键,生成游离巯基。

取代: 对特定氨基酸残基进行修饰.

常用试剂和条件

氧化: 水溶液中的过氧化氢或碘。

还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇。

取代: 使用特定试剂进行定点诱变.

主要产物

科学研究应用

卡泊替肽在科学研究中具有广泛的应用:

化学: 用作研究肽合成和折叠的模型肽。

生物学: 研究其在心血管生理学和病理学中的作用。

医学: 用于治疗心力衰竭和其他心血管疾病的临床试验。

工业: 用于开发基于肽的治疗剂.

相似化合物的比较

卡泊替肽通常与其他利钠肽进行比较,例如:

B 型利钠肽 (BNP): 功能相似,但主要用于诊断心力衰竭。

C 型利钠肽 (CNP): 主要参与骨骼生长和血管稳态。

尿利钠肽: 一种肾脏特异性形式的心房利钠肽,具有相似的利尿作用.

生物活性

Carperitide, a recombinant form of the atrial natriuretic peptide (ANP), has garnered attention for its multifaceted biological activities, particularly in cardiovascular health. This article explores the biological mechanisms, therapeutic applications, and clinical outcomes associated with this compound, supported by relevant research findings and case studies.

This compound exerts several biological effects primarily through its interaction with specific receptors and signaling pathways:

- Vasodilation : this compound induces vasodilation by activating particulate guanylate cyclase receptors (pGC-A and pGC-B), leading to increased levels of cyclic guanosine monophosphate (cGMP) within vascular smooth muscle cells. This results in relaxation of blood vessels and reduced systemic vascular resistance .

- Diuresis and Natriuresis : The compound promotes diuresis (increased urine production) and natriuresis (excretion of sodium in urine), which are beneficial in managing fluid overload conditions such as heart failure .

- Cardioprotection : this compound has been shown to limit myocardial infarct size during ischemic events. It enhances coronary blood flow, which is critical for maintaining cardiac function during episodes of reduced perfusion .

Clinical Applications

This compound is primarily used in the treatment of acute decompensated heart failure (ADHF). Its clinical benefits include:

- Reduction in Mortality Rates : Studies have demonstrated that patients receiving this compound exhibit significantly lower in-hospital and one-year all-cause mortality rates compared to those receiving standard treatments. For instance, a study indicated that the low-dose ANP group had a lower mortality rate than both very low-dose ANP and control groups over a one-year follow-up period .

- Improvement in Heart Function : this compound administration has been associated with improved left ventricular function and reduced symptoms of heart failure, as evidenced by various clinical trials .

Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

Case Studies

- Acute Myocardial Infarction : In a clinical trial involving patients post-myocardial infarction, this compound was found to significantly improve coronary blood flow and reduce metabolic dysfunction during ischemia. The study highlighted its potential as a cardioprotective agent by limiting infarct size through enhanced nitric oxide signaling pathways .

- Heart Failure Management : A cohort study assessed the long-term outcomes of heart failure patients treated with this compound. Results indicated that those receiving this compound experienced better functional capacity and quality of life metrics compared to controls, supporting its role as an adjunct therapy for heart failure management .

属性

CAS 编号 |

89213-87-6 |

|---|---|

分子式 |

C127H203N45O39S3 |

分子量 |

3080.5 g/mol |

IUPAC 名称 |

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145) |

InChI 键 |

NSQLIUXCMFBZME-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

规范 SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

纯度 |

98% |

序列 |

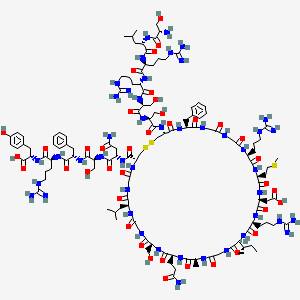

Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr (Disulfide bridge: Cys7-Cys23) |

产品来源 |

United States |

Q1: How does carperitide exert its therapeutic effects?

A: this compound binds to specific receptors, primarily natriuretic peptide receptor-A (NPR-A), located on various cells throughout the body, including vascular smooth muscle cells, cardiac myocytes, and renal cells [, ]. This binding activates the enzyme guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. cGMP, in turn, initiates a cascade of downstream effects:

- Vasodilation: Relaxation of blood vessels, reducing preload and afterload on the heart. [, , ]

- Natriuresis and Diuresis: Promotes sodium and water excretion by the kidneys, reducing fluid overload. [, ]

- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Decreases the production of hormones that contribute to vasoconstriction and fluid retention. [, , ]

- Anti-proliferative Effects: May inhibit the growth of cardiac fibroblasts, potentially limiting cardiac remodeling. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound (α-human atrial natriuretic polypeptide) has the molecular formula C141H205N55O46S2 and a molecular weight of 3,465.72 g/mol.

Q3: Are there any publicly available spectroscopic data for this compound?

A3: The provided research papers do not include detailed spectroscopic data for this compound.

Q4: The provided research focuses on the therapeutic aspects of this compound. Are there studies exploring its material compatibility, stability, or catalytic properties outside of a biological context?

A4: The provided research articles primarily focus on the clinical applications and biological effects of this compound. Therefore, information regarding its material compatibility, stability in non-biological environments, or potential catalytic properties is not covered in these studies.

Q5: Have computational chemistry techniques been applied to study this compound? What insights have they provided?

A5: The provided research does not delve into detailed computational chemistry studies on this compound. Information about simulations, QSAR models, or the impact of structural modifications on its activity and selectivity is not included. Similarly, details about this compound's formulation strategies to enhance its stability, solubility, or bioavailability are not discussed.

Q6: How is this compound administered, and what is its typical elimination half-life?

A: this compound is typically administered intravenously [, , , ]. Its elimination half-life is relatively short, ranging from approximately 20 to 30 minutes []. This short half-life necessitates continuous infusion to maintain therapeutic levels.

Q7: What factors influence the PK/PD profile of this compound?

A7: Factors influencing the PK/PD of this compound include:

- Renal Function: this compound clearance is reduced in patients with renal impairment, requiring dose adjustments [, ].

- Continuous Venovenous Hemofiltration (CVVHF): CVVHF can remove this compound from the blood, potentially influencing its therapeutic effects and requiring careful monitoring [].

Q8: What are the primary in vitro and in vivo models used to study this compound's efficacy?

A8: Researchers employ various models to investigate this compound's efficacy:

- In vitro Studies: Cultured neonatal rat cardiomyocytes have been used to study this compound's direct antioxidant effects on the heart [].

- Animal Models: Studies using dogs with experimentally induced heart failure [, , , , , ] and rats with heart failure after autoimmune myocarditis [] have provided insights into this compound's hemodynamic, renal, and anti-remodeling effects.

Q9: What clinical trials have been conducted to evaluate this compound's efficacy?

A9: Several clinical trials have assessed this compound in various clinical scenarios:

- PROTECT Multicenter Randomized Controlled Study: This study demonstrated that low-dose this compound infusion improved long-term prognosis in patients with acute decompensated heart failure (ADHF) [].

- Nihon University Working Group Study of Low-Dose HANP Infusion Therapy During Cardiac Surgery Trial for Postoperative Atrial Fibrillation: This trial found that perioperative this compound infusion significantly reduced the occurrence of postoperative atrial fibrillation [, ].

- COMPASS Study: This prospective observational study indicated that this compound monotherapy was effective in treating acute heart failure syndromes (AHFS) in patients with preserved blood pressure [].

Q10: Are there known mechanisms of resistance to this compound?

A: Although long-term this compound infusion may lead to attenuated beneficial effects on neurohumoral factors, potentially due to receptor down-regulation [], specific resistance mechanisms to this compound are not explicitly discussed in the provided research. Information on cross-resistance with other compounds is also not available.

Q11: What are the known toxicological and safety concerns associated with this compound?

A11: While this compound is generally considered safe and well-tolerated, potential adverse effects, primarily related to its vasodilatory properties, have been reported. These include:

- Hypotension: A common side effect, particularly in patients with pre-existing low blood pressure or receiving high doses of this compound [, , , ].

- Worsening Renal Function: Although this compound possesses renal-protective properties, some studies suggest it might increase the risk of worsening renal function in specific patient populations, particularly those with pre-existing renal impairment or experiencing hypotension during treatment [, , , ].

Q12: The provided research emphasizes this compound's systemic effects. Are there ongoing studies exploring targeted drug delivery approaches for this compound?

A12: The research papers primarily focus on the systemic administration and effects of this compound. Specific strategies for targeted drug delivery are not addressed in these studies. Information on biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects is also limited. Similarly, the research does not elaborate on the analytical methods used to characterize, quantify, or monitor this compound.

Q13: Is there research available on the environmental impact and degradation of this compound?

A13: The provided scientific literature primarily focuses on the clinical applications of this compound. Consequently, details regarding its environmental impact, degradation pathways, and potential ecotoxicological effects are not covered in these studies. Similarly, information on its dissolution, solubility in various media, and analytical method validation for quality control is not discussed.

Q14: What are some alternatives to this compound for treating heart failure?

A14: Several alternative treatments exist for managing heart failure, including:

- Other Natriuretic Peptides: Nesiritide, another recombinant human BNP, offers similar hemodynamic effects [].

- Loop Diuretics: Furosemide is often used in conjunction with this compound to enhance diuresis [].

- Vasodilators: Nitroglycerin and sodium nitroprusside can provide vasodilatory effects [].

- Positive Inotropes: Dobutamine improves cardiac contractility [].

Q15: What is the historical context of this compound's development, and what are some future directions for research?

A15: The development of this compound stemmed from the discovery and characterization of ANP and its beneficial effects in heart failure. Future research could explore:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。